molecular formula C9H14O2 B1488108 (E)-Ethyl 3-cyclobutylacrylate CAS No. 100144-52-3

(E)-Ethyl 3-cyclobutylacrylate

Cat. No. B1488108
Key on ui cas rn: 100144-52-3
M. Wt: 154.21 g/mol
InChI Key: MTSXEFJYMRCFOZ-VOTSOKGWSA-N
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Patent
US08993574B2

Procedure details

A mixture of cyclobutyl-methanol (8.00 g, 93.02 mmol), ethoxycarbonylmethylene triphenylphosphorane (19.42 g, 55.81 mmol) and pyridine (3 mL) were dissolved in dry chloroform (100 mL) and heated at 70° C. Manganese dioxide (97.11 g, 1.12 mol) was added portion wise over a period of 5 h (with 1 h gap between each addition) and refluxing was continued for 20 h. The reaction mixture was cooled to room temperature, filtered over celite and washed with chloroform. The filtrate was concentrated and the residue subjected to column chromatography over silica gel (60-120 mesh) using 0% to 15% of ethyl acetate in pet ether as eluent to afford ethyl 3-cyclobutylprop-2-enoate (2.10 g, 15%) as a liquid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
19.42 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
97.11 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:5]O)[CH2:4][CH2:3][CH2:2]1.[CH2:7]([O:9][C:10]([CH:12]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:11])[CH3:8].N1C=CC=CC=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:1]1([CH:5]=[CH:12][C:10]([O:9][CH2:7][CH3:8])=[O:11])[CH2:2][CH2:3][CH2:4]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(CCC1)CO
Name
Quantity
19.42 g
Type
reactant
Smiles
C(C)OC(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
97.11 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
between each addition) and
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CCC1)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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